7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-chlorophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one is a complex organic compound that features a unique combination of triazine, chlorophenyl, and thieno-pyrimido-thiadiazin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the triazine ring, followed by the introduction of the chlorophenyl group, and finally the formation of the thieno-pyrimido-thiadiazin structure. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique chemical properties for industrial applications, such as in the development of new materials.
Mechanism of Action
The mechanism by which 1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4’,5’]thieno[2’,3’4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one: can be compared with other triazine-based compounds, chlorophenyl derivatives, and thieno-pyrimido-thiadiazin analogs.
Uniqueness: This compound’s unique combination of functional groups and ring structures distinguishes it from other similar compounds, potentially offering distinct chemical and biological properties.
Biological Activity
The compound 7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-chlorophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one (CAS Number: 2599-11-3) is a complex organic molecule with potential biological activities that merit detailed investigation. This article reviews its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound features a triazine core with ethylamino substitutions and a chlorophenyl group. Its molecular formula is C22H25ClN6O2S2, and it has a molecular weight of approximately 457.06 g/mol. The compound is characterized by its unique tetracyclic configuration which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
- Anticancer Activity : Preliminary studies have shown that derivatives of triazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure to the one have demonstrated anti-proliferative effects against breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines . The presence of the triazine moiety appears to enhance these effects.
- Anticonvulsant Properties : Similar triazine derivatives have been tested for anticonvulsant activity in animal models. For example, compounds with structural similarities displayed protective indices indicating their potential use in treating epilepsy .
- Mechanisms of Action : The biological mechanisms by which these compounds exert their effects are still under investigation. However, it is hypothesized that their interaction with cellular pathways involved in apoptosis and cell cycle regulation plays a crucial role in their anticancer activity .
Case Studies and Research Findings
Several studies have explored the biological implications of triazine derivatives:
Study | Findings | Cell Lines Tested |
---|---|---|
Evren et al. (2019) | Developed novel thiazole-bearing heterocycles showing significant anticancer activity | NIH/3T3 mouse embryoblast cell line; A549 human lung adenocarcinoma |
PMC9268695 | Identified structure-activity relationships indicating that specific substitutions on the triazine core enhance cytotoxicity | MCF-7; HepG-2; HCT-116 |
ACS Publications | Investigated dual-targeting mechanisms for Alzheimer's disease treatment using similar triazine structures | BACE-1 and GSK-3β inhibition assays |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications to the triazine ring significantly affect the biological activity of these compounds:
- Substituents on the Triazine Ring : The presence of electron-donating groups such as methyl or ethyl can enhance cytotoxicity.
- Chlorophenyl Group : The inclusion of halogenated phenyl groups has been linked to increased potency against cancer cell lines.
Properties
IUPAC Name |
7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-chlorophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN8O2S2/c1-3-27-21-30-22(28-4-2)32-23(31-21)34-25(36,14-9-11-15(26)12-10-14)13-37-24-29-19-18(20(35)33(24)34)16-7-5-6-8-17(16)38-19/h9-12,36H,3-8,13H2,1-2H3,(H2,27,28,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQVEBUBLOECBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N2C(CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N32)(C6=CC=C(C=C6)Cl)O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.